molecular formula C19H18N4O3 B1620554 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one CAS No. 218144-45-7

4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one

Cat. No. B1620554
CAS RN: 218144-45-7
M. Wt: 350.4 g/mol
InChI Key: ZZVUHPJVOJWXPW-UHFFFAOYSA-N
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Description

“4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one” is a chemical compound with the CAS number 218144-45-7 . It is offered by several suppliers for research use .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 350.37 . Other physical and chemical properties were not available in the search results.

Scientific Research Applications

Piperidine Derivatives in Drug Development

Piperidine derivatives are crucial in medicinal chemistry, contributing to the development of drugs with diverse therapeutic uses. These compounds are featured in treatments for conditions ranging from psychiatric disorders to infectious diseases. For example, piperazine, a structurally related moiety, is significant in the design of drugs with antipsychotic, antidepressant, anticancer, and antiviral activities. Slight modifications to the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of resultant molecules, suggesting that specific alterations in compounds like 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one could yield new pharmacological properties or enhance existing ones (Rathi et al., 2016).

Role in Antimycobacterial Research

Compounds with piperazine as a crucial structural component have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This indicates potential for piperidine analogs in developing safer, selective, and cost-effective antimycobacterial agents, highlighting an area where 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one could be explored (Girase et al., 2020).

Contribution to Neuropharmacology

Arylcycloalkylamines, including phenyl piperidines and piperazines, serve as pharmacophoric groups in antipsychotic agents. The modification of arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, suggesting that compounds like 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one might have applications in neuropharmacological research (Sikazwe et al., 2009).

properties

IUPAC Name

4-(3-nitro-4-piperidin-1-ylphenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19-15-7-3-2-6-14(15)18(20-21-19)13-8-9-16(17(12-13)23(25)26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUHPJVOJWXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383924
Record name 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one

CAS RN

218144-45-7
Record name 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-nitro-4-(piperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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